molecular formula C15H13Cl2NO2S B2693464 Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate CAS No. 313069-31-7

Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate

Cat. No.: B2693464
CAS No.: 313069-31-7
M. Wt: 342.23
InChI Key: BJNNHVOARBFMPE-UHFFFAOYSA-N
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Description

Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a 2,4-dichlorobenzylthio group. The unique structure of this compound imparts specific chemical and biological properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate typically involves the reaction of 4-((2,4-dichlorobenzyl)thio)aniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-((2,4-dichlorobenzyl)thio)aniline by reacting 2,4-dichlorobenzyl chloride with 4-aminothiophenol.

    Step 2: Reaction of 4-((2,4-dichlorobenzyl)thio)aniline with methyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-((2,4-dichlorophenyl)thio)phenyl)carbamate
  • Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)urea

Uniqueness

Methyl (4-((2,4-dichlorobenzyl)thio)phenyl)carbamate is unique due to its specific substitution pattern and the presence of both carbamate and thioether functionalities. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

methyl N-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c1-20-15(19)18-12-4-6-13(7-5-12)21-9-10-2-3-11(16)8-14(10)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNNHVOARBFMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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